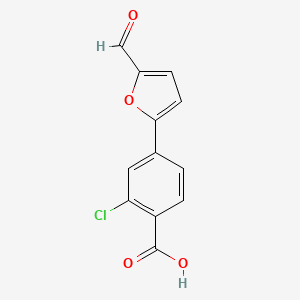

2-クロロ-4-(5-ホルミルフラン-2-イル)安息香酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-4-(5-formylfuran-2-yl)benzoic acid is an organic compound with the molecular formula C12H7ClO4 and a molecular weight of 250.63 g/mol. This compound has garnered attention for its diverse applications in scientific research and industry.

科学的研究の応用

2-Chloro-4-(5-formylfuran-2-yl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a biochemical tool in proteomics research.

Medicine: It is investigated for its potential therapeutic properties.

Industry: It is used in the development of new materials and chemical processes.

作用機序

- During SM coupling, oxidative addition occurs with electrophilic organic groups, where palladium becomes oxidized by donating electrons to form a new Pd–C bond. Transmetalation then occurs with nucleophilic organic groups transferred from boron to palladium .

Mode of Action

Pharmacokinetics

準備方法

The synthesis of 2-Chloro-4-(5-formylfuran-2-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 5-formylfuran-2-ylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures around 80-100°C .

化学反応の分析

2-Chloro-4-(5-formylfuran-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

類似化合物との比較

2-Chloro-4-(5-formylfuran-2-yl)benzoic acid can be compared with similar compounds such as:

4-(5-Formylfuran-2-yl)benzoic acid: Lacks the chlorine atom, making it less reactive in substitution reactions.

2-Chloro-4-fluoro-5-nitrobenzoic acid: Contains a nitro group instead of a formyl group, leading to different chemical properties and reactivity.

2-(5-Formylfuran-2-yl)benzoic acid: Similar structure but lacks the chlorine atom, affecting its reactivity and applications.

These comparisons highlight the unique reactivity and applications of 2-Chloro-4-(5-formylfuran-2-yl)benzoic acid in various fields.

生物活性

2-Chloro-4-(5-formylfuran-2-yl)benzoic acid is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of 2-Chloro-4-(5-formylfuran-2-yl)benzoic acid is C12H9ClO4. The compound features a chloro group and a furan moiety, which contribute to its unique reactivity and interaction with biological systems.

Interaction with Biomolecules

This compound plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. Its ability to act as an inhibitor or activator of specific enzymes can significantly alter their catalytic activity. For instance, studies have shown that it can bind to active sites on enzymes, leading to conformational changes that affect their function.

Cellular Effects

2-Chloro-4-(5-formylfuran-2-yl)benzoic acid influences several cellular processes:

- Cell Signaling : It modulates signaling pathways by interacting with signaling proteins, which can lead to alterations in downstream cascades.

- Gene Expression : The compound affects gene expression by binding to transcription factors or other regulatory proteins, thus modifying the transcriptional landscape of cells.

The molecular mechanism involves binding to specific sites on target biomolecules, leading to either inhibition or activation. The presence of the chloro and formyl groups allows for hydrogen bonding and hydrophobic interactions, enhancing binding affinity and specificity. These interactions can result in significant changes in the activity of enzymes or receptors involved in various metabolic pathways .

Antimicrobial Activity

Research has indicated that 2-Chloro-4-(5-formylfuran-2-yl)benzoic acid exhibits antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

A notable area of investigation is its anticancer activity. In cell line studies, this compound showed promise in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The IC50 values for various cancer cell lines indicate significant cytotoxic effects at micromolar concentrations .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HeLa (Cervical) | 8.3 | Cell cycle arrest |

| A549 (Lung) | 15.0 | Inhibition of proliferation |

Dosage Effects in Animal Models

In animal models, the biological effects of 2-Chloro-4-(5-formylfuran-2-yl)benzoic acid are dose-dependent:

- Low Doses : Beneficial effects observed include modulation of enzyme activity and enhancement of cellular signaling pathways.

- High Doses : Adverse effects may occur, such as cellular damage or disruption of normal physiological processes.

Metabolic Pathways

The compound is involved in various metabolic pathways where it interacts with enzymes that facilitate its metabolism. Understanding these pathways is essential for elucidating its overall impact on cellular function and potential therapeutic applications .

Transport and Distribution

The transport mechanisms within cells are critical for the biological activity of this compound. It interacts with specific transporters that facilitate its movement across cellular membranes, influencing its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of 2-Chloro-4-(5-formylfuran-2-yl)benzoic acid affects its functionality. Targeting signals or post-translational modifications direct the compound to specific organelles, which can enhance its interaction with other biomolecules and overall impact on cellular processes .

特性

IUPAC Name |

2-chloro-4-(5-formylfuran-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO4/c13-10-5-7(1-3-9(10)12(15)16)11-4-2-8(6-14)17-11/h1-6H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOOGQMTCBAJNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=C(O2)C=O)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。